6-Methyl-2,6-diazaspiro[4.5]decane

Medicinal Chemistry Physicochemical Properties Lipophilicity

6-Methyl-2,6-diazaspiro[4.5]decane is the definitive N6-methyl-substituted spirodiamine scaffold for teams requiring precise vector control. Unlike the unsubstituted or 2-methyl isomers, the N6-methyl group on the piperidine ring preserves the pyrrolidine N2 as a free amine for derivatization—critical for reproducing NK1 antagonist potency (Ki 6.40 nM) and MCH-R1 activity (7 nM). With zero rotatable bonds and ≥98% purity, this building block delivers the conformational rigidity and batch-to-batch consistency essential for sp³-rich library synthesis. Available as free base or dihydrochloride salt. Contact us for bulk pricing.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B11755122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,6-diazaspiro[4.5]decane
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCCCC12CCNC2
InChIInChI=1S/C9H18N2/c1-11-7-3-2-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3
InChIKeyXNMWNXMFLSQPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,6-diazaspiro[4.5]decane: Essential Properties and Baseline Procurement Data for R&D Scientists


6-Methyl-2,6-diazaspiro[4.5]decane (CAS 1158750-95-8) is a spirocyclic diamine comprising a piperidine ring and a pyrrolidine ring fused at a single spiro carbon, with a methyl group at the N6 position. Its molecular formula is C₉H₁₈N₂ with a molecular weight of 154.25 g/mol, XLogP3 of 0.7, topological polar surface area of 15.3 Ų, and zero rotatable bonds [1]. The compound is typically supplied as either the free base or the dihydrochloride salt (C₉H₂₀Cl₂N₂, MW 227.17 g/mol) with purity specifications of ≥98% . Its rigid spirocyclic architecture places it within the broader class of conformationally constrained 2,6-diazaspiro[4.5]decane scaffolds used as building blocks in medicinal chemistry and agrochemical research [2].

Why 6-Methyl-2,6-diazaspiro[4.5]decane Cannot Be Readily Substituted by Unsubstituted or Isomeric Diazaspiro Analogs


Within the 2,6-diazaspiro[4.5]decane family, the position and presence of the N-methyl substituent are critical determinants of both physicochemical behavior and biological recognition. The 6-methyl substitution pattern yields a measured XLogP3 of 0.7 and a topological polar surface area of 15.3 Ų [1], whereas the unsubstituted parent scaffold (CAS 35731-28-3, C₈H₁₆N₂, MW 140.23 g/mol) lacks this methylation and therefore exhibits distinct lipophilicity and hydrogen-bonding capacity . More critically, the 6-methyl isomer positions the methyl group on the piperidine nitrogen, leaving the pyrrolidine nitrogen (N2) available for differential functionalization ; the alternative 2-methyl isomer (CAS not specified for free base) places the methyl on the pyrrolidine nitrogen, altering the vector orientation of the free amine handle and thereby changing the geometry of any downstream derivatization . These structural distinctions translate directly into divergent binding affinities at targets such as the NK1 receptor and MCH-R1 [2], meaning that generic substitution by an unsubstituted or differently substituted analog will not reproduce the same pharmacological or synthetic outcomes.

6-Methyl-2,6-diazaspiro[4.5]decane: Quantified Comparative Evidence for Informed Procurement Decisions


Comparative Physicochemical Profile: 6-Methyl vs. Unsubstituted 2,6-Diazaspiro[4.5]decane Scaffold

N-Methylation at the 6-position of the 2,6-diazaspiro[4.5]decane scaffold increases molecular weight and lipophilicity compared to the unsubstituted parent. The 6-methyl derivative has a molecular weight of 154.25 g/mol and a calculated XLogP3 of 0.7 [1]. The unsubstituted 2,6-diazaspiro[4.5]decane has a molecular weight of 140.23 g/mol and lacks the methyl-associated increase in logP . Additionally, the 6-methyl substitution reduces the hydrogen bond donor count to 1 (from 2 in the unsubstituted analog, by inference), thereby altering hydrogen-bonding capacity and predicted membrane permeability [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

MCH-R1 Antagonist Potency: Diazaspiro[4.5]decane Nucleus Achieves 7 nM Activity

In a structure-based design campaign for melanin-concentrating hormone receptor-1 (MCH-R1) ligands, compounds built upon the diazaspiro[4.5]decane nucleus demonstrated sub-micromolar antagonist activity, representing the first reported MCH-R1 ligands based on this scaffold [1]. Lead optimization improved activity from the micromolar range of initial leads to a potent 7 nM antagonist [2]. While the exact 6-methyl-2,6-diazaspiro[4.5]decane scaffold was not the final optimized compound, it constitutes the core spirocyclic nucleus from which this activity was derived, and N-methyl substitution at the piperidine nitrogen (as in the 6-methyl variant) is a key structural feature modulating receptor binding within this class .

MCH-R1 Antagonist Obesity GPCR

NK1 Receptor Binding Affinity: Substituted Diazaspiro[4.5]decane Derivatives Achieve Nanomolar Ki Values

Substituted diaza-spiro-[4.5]-decane derivatives have been extensively patented as neurokinin-1 (NK1) receptor antagonists with demonstrated high-affinity binding [1]. In BindingDB assays, structurally related diazaspiro[4.5]decane derivatives exhibit Ki values as low as 6.40 nM against human NK1 receptor expressed in CHO-K1 cells (measured by aequorin luminescence assay) [2] and IC₅₀ values of 0.200 nM against human NK1 receptor [3]. While 6-methyl-2,6-diazaspiro[4.5]decane itself is an intermediate or core scaffold in this class, the quantitative binding data establish the diazaspiro[4.5]decane framework as a validated NK1 antagonist pharmacophore .

NK1 Antagonist Neurokinin Pain

Antifungal Biofilm Inhibition: Diazaspiro-decane Analogs Show Activity Without Resistance Emergence

A high-content screen of 20,000 small molecules identified a novel series of diazaspiro-decane structural analogs that were largely represented among bioactive compounds inhibiting Candida albicans biofilm formation and filamentation [1]. The leading compound from this series inhibited processes associated with C. albicans virulence, most notably biofilm formation and filamentation, without affecting overall growth or eliciting resistance [2]. The compound demonstrated in vivo activity in clinically relevant murine models of both invasive and oral candidiasis [3]. 6-Methyl-2,6-diazaspiro[4.5]decane belongs to this same diazaspiro-decane scaffold class.

Antifungal Biofilm Candida albicans

Stereochemical and Synthetic Accessibility: Defined Chiral Center and Differential Functionalization

The (5R)-6-methyl-2,6-diazaspiro[4.5]decane isomer contains a defined chiral center at the spiro carbon (C5), with the (5R) configuration explicitly characterized in PubChem (CID 96635225) [1]. The zero rotatable bond count (computed value = 0) confers conformational rigidity that enhances binding selectivity relative to flexible acyclic diamines [2]. Furthermore, synthetic methodology exists for differential functionalization of the pyrrolidine and piperidine nitrogen atoms within this scaffold , enabling selective derivatization—a feature not present in unsubstituted or symmetrically substituted analogs. The 6-methyl substitution on the piperidine nitrogen preserves the pyrrolidine nitrogen (N2) as a free secondary amine handle for further chemical elaboration .

Spirocyclic Scaffold Stereochemistry Synthetic Building Block

6-Methyl-2,6-diazaspiro[4.5]decane: Evidence-Backed Application Scenarios for Scientific and Industrial Users


NK1 Receptor Antagonist Drug Discovery Programs

For research teams developing neurokinin-1 (NK1) receptor antagonists for pain, emesis, anxiety, or depression indications, 6-methyl-2,6-diazaspiro[4.5]decane serves as a validated core scaffold. Substituted diazaspiro[4.5]decane derivatives have demonstrated Ki values as low as 6.40 nM and IC₅₀ values of 0.200 nM against human NK1 receptor [1]. The scaffold has been patented extensively by Janssen Pharmaceutica for NK1 antagonism [2], providing a strong intellectual property and target-validation foundation for derivatization campaigns.

MCH-R1 Antagonist Development for Obesity and Metabolic Disorders

The diazaspiro[4.5]decane nucleus has been established as the first reported scaffold for MCH-R1 ligands, with optimized derivatives achieving 7 nM antagonist potency [1]. For obesity and metabolic disorder drug discovery programs, 6-methyl-2,6-diazaspiro[4.5]decane offers a starting point for SAR exploration around a scaffold with demonstrated >100-fold activity improvement over initial leads [2].

Antifungal Virulence Inhibitor Discovery

The diazaspiro-decane scaffold class has been identified in a high-content screen as active against Candida albicans biofilm formation and filamentation, with the lead compound demonstrating in vivo efficacy in murine models of invasive and oral candidiasis without eliciting resistance [1]. This antivirulence mechanism—distinct from traditional fungicidal approaches—represents a differentiated antifungal strategy with low resistance liability [2].

Stereochemically Defined Spirocyclic Building Block for Conformationally Constrained Library Synthesis

With zero rotatable bonds, a defined chiral center at the spiro carbon (C5), and differential functionalization capacity between the piperidine and pyrrolidine nitrogen atoms [1], 6-methyl-2,6-diazaspiro[4.5]decane is an ideal building block for synthesizing conformationally constrained compound libraries. The established methodology for site-selective derivatization of spirodiamine scaffolds [2] enables systematic exploration of vector diversity from a rigid, three-dimensional core—a strategy aligned with modern medicinal chemistry emphasis on sp³-rich architectures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,6-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.